N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of nicotinoyl, piperidinyl, thiophenyl, and oxalamide functional groups
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its complex structure, it can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:
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Formation of Nicotinoylpiperidine Intermediate
Starting Materials: Nicotinic acid and piperidine.
Reaction: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride. This is then reacted with piperidine to form 1-nicotinoylpiperidine.
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere.
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Formation of Thiophenylmethylamine
Starting Materials: Thiophene and formaldehyde.
Reaction: Thiophene is reacted with formaldehyde and ammonia to form thiophen-2-ylmethylamine.
Conditions: The reaction is typically conducted in an aqueous medium at elevated temperatures.
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Coupling Reaction
Starting Materials: 1-nicotinoylpiperidine and thiophen-2-ylmethylamine.
Reaction: These intermediates are coupled using oxalyl chloride to form the final product, this compound.
Conditions: The coupling reaction is performed in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Products: Oxidation of the thiophenyl group can lead to sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction of the nicotinoyl group can yield the corresponding amine.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can occur at the piperidinyl or thiophenyl rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.
Mechanism of Action
The mechanism by which N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and thus inhibiting enzyme activity.
Receptor Binding: In medicinal applications, it may interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinoylpiperidine Derivatives: Compounds like 1-nicotinoylpiperidine share the nicotinoyl and piperidine moieties.
Thiophenylmethylamine Derivatives: Compounds such as thiophen-2-ylmethylamine share the thiophenyl group.
Uniqueness
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-17(18(25)22-13-16-4-2-10-27-16)21-11-14-5-8-23(9-6-14)19(26)15-3-1-7-20-12-15/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNLBLXKWOPEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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